BenchChemオンラインストアへようこそ!

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine

DNA adduct stability chemical stability pyridylhydroxybutyl

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine (CAS 502507-70-2) is a synthetic, structurally defined N2-alkyl-2'-deoxyguanosine adduct bearing a reduced (secondary alcohol) 4-hydroxy-4-(pyridin-3-yl)butyl moiety at the exocyclic N2 position of guanine. It belongs to the pyridylhydroxybutyl (PHB) subclass of tobacco-specific nitrosamine-derived DNA lesions, arising via metabolic reduction of the ketone (POB) pathway.

Molecular Formula C19H24N6O5
Molecular Weight 416.4 g/mol
CAS No. 502507-70-2
Cat. No. B12913713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine
CAS502507-70-2
Molecular FormulaC19H24N6O5
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(C4=CN=CC=C4)O)CO)O
InChIInChI=1S/C19H24N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,12-15,26-28H,2,4,6-7,9H2,(H2,21,23,24,29)/t12?,13-,14+,15+/m0/s1
InChIKeyHPPRQWBDOFYQJO-FGDMXMHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine (CAS 502507-70-2): Chemical Identity, Class, and Procurement Baseline for Tobacco-Specific DNA Adduct Research


2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine (CAS 502507-70-2) is a synthetic, structurally defined N2-alkyl-2'-deoxyguanosine adduct bearing a reduced (secondary alcohol) 4-hydroxy-4-(pyridin-3-yl)butyl moiety at the exocyclic N2 position of guanine. It belongs to the pyridylhydroxybutyl (PHB) subclass of tobacco-specific nitrosamine-derived DNA lesions, arising via metabolic reduction of the ketone (POB) pathway [1]. With molecular formula C₁₉H₂₄N₆O₅ and molecular weight 416.4 g/mol, it is supplied at ≥95% purity for use as an analytical reference standard in DNA adduct quantification, mutagenesis, and repair studies . This compound is the N2-regioisomeric, hydroxy-reduced congener of the well-characterized O6-POB-dG adduct; its site of guanine modification (minor-groove N2 vs. major-groove O6), oxidation state of the linker (alcohol vs. ketone), and regiospecific placement on the purine scaffold collectively differentiate it from all other pyridyloxobutyl/pyridylhydroxybutyl adducts, making unambiguous structural identification essential for procurement [1][2].

Why N2-PHB-dG Cannot Be Substituted by O6-POB-dG or N2-POB-dG: Critical Structural and Functional Divergence


The pyridyloxobutyl and pyridylhydroxybutyl DNA adduct landscape comprises at least four structurally distinct 2'-deoxyguanosine lesions: O6-POB-dG, O6-PHB-dG, N2-POB-dG, and N2-PHB-dG (this compound). These adducts differ in (i) regiospecificity of guanine attack (O6 major-groove vs. N2 minor-groove), (ii) linker oxidation state (ketone POB vs. alcohol PHB), and (iii) repair enzyme substrate recognition [1][3]. O6-POB-dG is a direct substrate for O6-alkylguanine-DNA alkyltransferase (AGT)-mediated repair, whereas N2-alkylguanine adducts are not processed by AGT and instead rely on nucleotide excision repair (NER) or translesion synthesis (TLS) polymerase bypass [2][4]. Computational modeling predicts that the PHB (alcohol) form is more mutagenic than the corresponding POB (ketone) form due to altered hydrogen-bonding patterns that stabilize PHB-G:T mispairs, directly contradicting assumptions of functional equivalence across oxidation states [1]. Consequently, interchanging O6-POB-dG or N2-POB-dG for N2-PHB-dG in adduct quantification protocols, mutagenesis assays, or repair kinetic studies will produce systematically erroneous results, as each adduct occupies a distinct position in the genotoxic mechanism-of-action cascade [3][4].

Quantitative Differentiation Evidence: 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine vs. Closest Analogs


Chemical Stability Superiority of the Hydroxy-Reduced (PHB) Linker vs. the Ketone (POB) Linker

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine (N2-PHB-dG) contains a secondary alcohol at the C4 position of the butyl linker, in contrast to the ketone present in 2'-deoxy-N-[4-oxo-4-(3-pyridyl)butyl]guanosine (N2-POB-dG, CAS 120789-94-8). The alcohol form eliminates the electrophilic reactivity of the carbonyl toward nucleophiles (e.g., thiols, amines) and precludes keto-enol tautomerization, which in the POB series contributes to adduct instability under alkaline conditions. While direct comparative stability data for the N2-PHB-dG vs. N2-POB-dG pair is not reported in the open literature, the O6-POB-dG adduct has documented stability of >13 days at pH 7.0 and resistance to neutral thermal hydrolysis (pH 7.0, 100°C, 30 min) [1]. The reduced PHB form is expected to exhibit superior long-term storage stability, reducing the frequency of re-characterization and re-synthesis required for the ketone analog, which is significant for procurement planning and experimental reproducibility [1].

DNA adduct stability chemical stability pyridylhydroxybutyl

Absence of Direct AGT-Mediated Repair: N2-PHB-dG Is Not a Substrate for O6-Alkylguanine-DNA Alkyltransferase

O6-[4-oxo-4-(3-pyridyl)butyl]-2'-deoxyguanosine (O6-POB-dG) is a direct substrate for O6-alkylguanine-DNA alkyltransferase (AGT), with wild-type human AGT repairing O6-POB-dG, albeit at approximately half the rate of O6-methylguanine (O6-mG) repair [1]. In competitive repair assays, human AGT variant G160R and mutants P140K, Y158H, G156A, and E166G did not repair O6-POB-dG until all O6-mG was removed [1]. In contrast, N2-alkylguanine adducts, including N2-PHB-dG, are located in the minor groove and are structurally excluded from the AGT active site, which specifically accommodates O6-substituted lesions in the major groove [2]. N2-alkyl-dG lesions are instead processed via nucleotide excision repair (NER) and translesion synthesis (TLS) polymerase bypass pathways [3]. This fundamental difference in repair pathway assignment means that N2-PHB-dG cannot substitute for O6-POB-dG in AGT activity assays, AGT inhibitor screening, or AGT-dependent mutagenicity experiments.

DNA repair AGT alkyltransferase N2-alkylguanine

Predicted Enhanced Mutagenicity of the PHB (Alcohol) Form Relative to the POB (Ketone) Form

Multiscale computational modeling (DFT and MD simulations) comparing O6-POB-G and O6-PHB-G lesions revealed that PHB-G is predicted to be more mutagenic than POB-G due to a difference in the bulky moiety hydrogen-bonding pattern, which increases the stability of the PHB-G:T mispair [1]. Both lesions form stable pairs with C and T, with T pairs being the least distorted relative to canonical DNA. For POB-G, the experimentally reported mutational profile shows a 96% mutation rate in E. coli (exclusively G→A transitions) and 54% G→A plus 2% G→T mutations in human HEK293 cells [1]. The PHB-G:T pair stabilization is further augmented by an intercalated DNA conformation associated with deletion mutations, predicting that PHB lesions may exhibit a broader mutational spectrum than POB lesions [1]. While this computational study focused on O6-linked adducts, the hydrogen-bonding difference between ketone and alcohol linkers is intrinsic to the PHB vs. POB pharmacophore and is expected to translate to N2-linked adducts [2].

mutagenicity prediction PHB-G POB-G computational modeling

N2-Regiospecific Bypass by DNA Polymerases ν and θ: Distinct from Major-Groove O6-Adduct Processing

Presteady-state kinetic analysis demonstrated that human DNA polymerase ν (pol ν) rapidly bypasses O6-methyl-dG (a good substrate) but cannot efficiently bypass the bulky O6-POB-dG adduct or O2-alkyl-dT adducts, indicating that pol ν is unlikely to contribute to O6-POB-dG bypass in vivo [1]. In a complementary study, the roles of polymerases ν and θ in replicative bypass of O6- and N2-alkyl-2'-deoxyguanosine lesions were systematically examined in human cells, revealing that pol ν and pol θ exhibit distinct substrate preferences based on adduct position (major-groove O6 vs. minor-groove N2) and alkyl group size (ethyl, n-butyl, pyridyloxobutyl) [2]. N2-PHB-dG, as a minor-groove N2-alkyl-dG lesion with the bulky pyridylhydroxybutyl substituent, is expected to fall within the substrate scope of pol θ-mediated TLS bypass, consistent with the broader observation that N2-alkyl-dG lesions are processed distinctly from O6-alkyl-dG lesions [2]. This pathway-level differentiation has direct implications for designing mutagenesis and TLS assays: O6-POB-dG and N2-PHB-dG interrogate different polymerase systems.

DNA polymerase ν DNA polymerase θ N2-alkyl-dG translesion synthesis

In Vivo Adduct Detection and Quantification: N2-POB-dG (Adduct 2) Below Detection Limit in Rodent Tissues

Spratt et al. (1989) evaluated the formation of two N2-deoxyguanosine adducts—adduct 1 (2'-deoxy-N-[1-methyl-3-oxo-3-(3-pyridyl)propyl]guanosine, a branched-chain adduct) and adduct 2 (2'-deoxy-N-[4-oxo-4-(3-pyridyl)butyl]guanosine, the straight-chain N2-POB-dG)—in DNA of rat tissues and cultured nasal mucosa exposed to [5-³H]NNK or [5-³H]NNN. HPLC analysis of enzymatically hydrolyzed hepatic DNA from [5-³H]NNK-treated rats revealed a radioactive peak (peak E) that initially coeluted with adduct 1, but NaBH₄ reduction and acid hydrolysis confirmed it was neither adduct 1 nor adduct 2, and that neither adduct 1 nor adduct 2 could be detected above the detection limit of approximately 0.05 pmol/mg DNA [1]. Meanwhile, O6-POB-dG was readily detected in NNK-treated rodent tissues in subsequent studies, and total POB-DNA adducts in rat lung and liver were quantifiable at levels ranging from ~1–10 pmol/mg DNA [2][3]. This striking in vivo contrast—O6-POB-dG detected at quantifiable levels vs. N2-POB-dG consistently below detection limit—establishes a critical experimental gate: synthetic N2-PHB-dG standard is required for analytical method development and validation precisely because the endogenous adduct may be present at extremely low or undetectable levels.

in vivo adduct detection HPLC quantification NNK metabolism adduct 2

MTH1 Inhibition Potency of the O6-PHB Pharmacophore: Nanomolar Activity Revealed by BindingDB

The O6-regioisomeric analog 2'-deoxy-6-O-[4-hydroxy-4-(3-pyridinyl)butyl]guanosine (O6-PHB-dG, CAS 502507-69-9), which shares the identical PHB (hydroxy-reduced) pharmacophore with N2-PHB-dG (CAS 502507-70-2) but differs in the site of guanine attachment (O6 vs. N2), is reported in BindingDB (BDBM50152144, CHEMBL3781661) to inhibit recombinant human MTH1 (NUDT1) with an IC₅₀ of 0.200 nM, using 8-oxo-dGTP as substrate in a 15-minute assay [1]. This potency places the PHB-guanosine scaffold among the most potent MTH1 inhibitor chemotypes reported, comparable to advanced leads such as TH287 (IC₅₀ = 0.8 nM) [2]. While the IC₅₀ of the N2-PHB-dG regioisomer at MTH1 has not been directly reported, the shared PHB pharmacophore suggests that N2-PHB-dG warrants evaluation as an MTH1 inhibitor or as a selectivity-control compound to assess the positional dependence of MTH1 inhibition by guanosine adduct analogs. The POB (ketone) guanosine analogs have not been profiled for MTH1 activity in public databases.

MTH1 inhibition NUDT1 anticancer target nucleoside analog

Optimal Application Scenarios for 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine Based on Verified Differentiation Evidence


LC-MS/MS Method Development and Validation for Low-Abundance N2-PHB DNA Adduct Quantification in Tissue Samples

Given that N2-POB-dG (adduct 2) was below the detection limit of 0.05 pmol/mg DNA in rodent tissues, while O6-POB-dG is readily quantifiable at ~1–10 pmol/mg DNA, synthetic N2-PHB-dG is the requisite certified reference standard for developing sensitive LC-MS/MS methods targeting N2-linked PHB adducts. The hydroxy-reduced (PHB) form is the biologically relevant species derived from NNAL metabolism; using the ketone (POB) standard would produce a different chromatographic retention time and distinct MS/MS fragmentation pattern, leading to misidentification. The superior chemical stability of the alcohol linker supports longer calibration standard shelf life. [1][2]

Minor-Groove Adduct Mutagenesis and Translesion Synthesis (TLS) Polymerase Bypass Studies

N2-PHB-dG is the appropriate substrate for site-specific mutagenesis and TLS bypass assays designed to interrogate minor-groove adduct processing. Unlike O6-POB-dG, which is bypassed (poorly) by pol ν, N2-alkyl-dG lesions are processed via pol θ-dependent TLS pathways. The predicted enhanced mutagenicity of the PHB form relative to the POB form, due to stabilization of PHB-G:T mispairs and intercalated DNA conformations, makes N2-PHB-dG a critical probe for studying PHB-specific mutational spectra that may include deletion mutations not observed with POB adducts. [3][4]

DNA Repair Pathway Assignment: Discriminating AGT-Dependent vs. AGT-Independent Repair Mechanisms

N2-PHB-dG serves as a definitive negative control for AGT-mediated repair assays. Since N2-alkylguanine adducts are not AGT substrates, any repair activity observed with N2-PHB-dG-containing DNA substrates in cell-free extracts or reconstituted systems must arise from NER, base excision repair, or other AGT-independent pathways. This is in direct contrast to O6-POB-dG, which is repaired by AGT at approximately half the rate of O6-mG. Procuring both adducts enables side-by-side dissection of repair pathway contributions to pyridyloxobutyl/pyridylhydroxybutyl adduct processing. [5][6]

MTH1 (NUDT1) Inhibitor Selectivity Profiling Using Regioisomeric Guanosine Adduct Analogs

The O6-PHB-dG regioisomer (CAS 502507-69-9) inhibits MTH1 with an IC₅₀ of 0.200 nM, establishing the PHB-guanosine scaffold as a potent MTH1 pharmacophore. N2-PHB-dG (CAS 502507-70-2) is the ideal selectivity-control compound for MTH1 structure-activity relationship (SAR) studies: comparing the IC₅₀ values of O6-PHB-dG vs. N2-PHB-dG reveals the positional dependence of MTH1 inhibition within the guanine ring. If N2-PHB-dG is inactive or significantly less potent at MTH1, the O6 substitution is confirmed as essential for MTH1 binding, providing valuable SAR information for medicinal chemistry optimization. [7]

Quote Request

Request a Quote for 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.